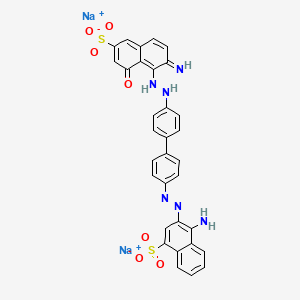
Direct Red 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Red 13, also known as C.I. 22155, is a synthetic azo dye commonly used in the textile industry. It belongs to the class of direct dyes, which are anionic dyes with substantivity for cellulosic fibers. These dyes are typically applied from an aqueous dyebath containing an electrolyte, such as sodium chloride or sodium sulfate .
准备方法
Synthetic Routes and Reaction Conditions: Direct Red 13 is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process involves the formation of a diazonium salt from an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is often purified through filtration and recrystallization to remove impurities .
化学反应分析
Types of Reactions: Direct Red 13 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the original azo dye.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the dye.
科学研究应用
Direct Red 13 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton, paper, leather, wool, silk, and nylon
作用机制
The mechanism of action of Direct Red 13 involves its interaction with cellulosic fibers through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose chains, allowing for strong adherence without the need for additional chemicals. This interaction is facilitated by the flat shape and length of the dye molecules, which maximize the bonding forces .
相似化合物的比较
- Direct Blue 1
- Direct Orange 25
- Congo Red
Comparison: Direct Red 13 is unique in its vivid red color and strong affinity for cellulosic fibers. Compared to other direct dyes like Direct Blue 1 and Direct Orange 25, this compound offers better color fastness and brightness. Congo Red, another similar compound, is also a direct dye but is primarily used as a pH indicator due to its color change properties in different pH environments .
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
属性
分子式 |
C32H22N6Na2O7S2 |
|---|---|
分子量 |
712.7 g/mol |
IUPAC 名称 |
disodium;5-[2-[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]hydrazinyl]-6-imino-4-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O7S2.2Na/c33-26-14-9-20-15-23(46(40,41)42)16-28(39)30(20)32(26)38-36-22-12-7-19(8-13-22)18-5-10-21(11-6-18)35-37-27-17-29(47(43,44)45)24-3-1-2-4-25(24)31(27)34;;/h1-17,33,36,38H,34H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI 键 |
WZNGUHVOJYNZAA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)NNC5=C6C(=CC(=CC6=O)S(=O)(=O)[O-])C=CC5=N)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
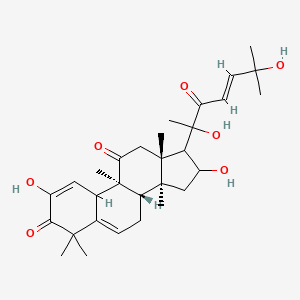
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
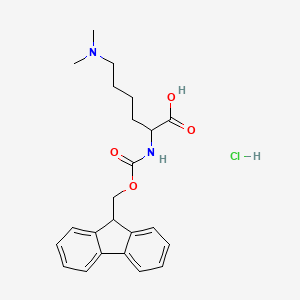
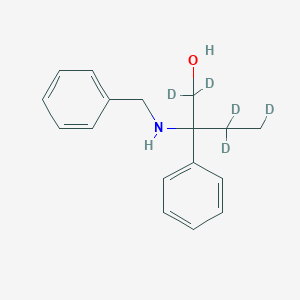
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)

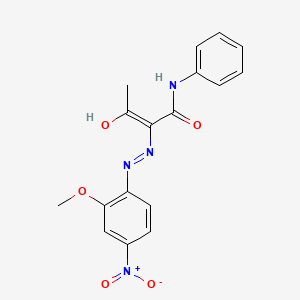
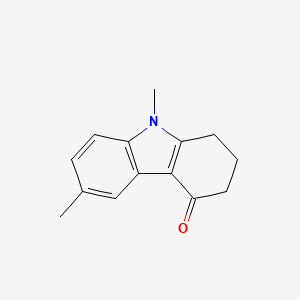
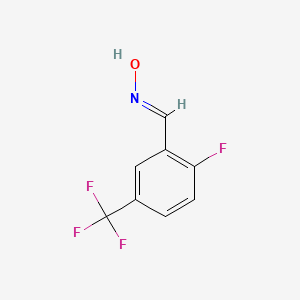

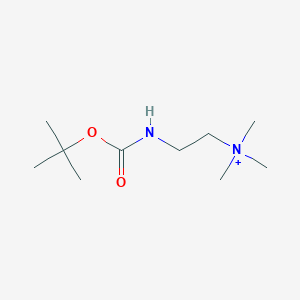
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
